molecular formula C17H25N3O B5905837 2-(1-adamantyl)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide

2-(1-adamantyl)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide

Cat. No. B5905837
M. Wt: 287.4 g/mol
InChI Key: KOMARYJISXOJPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-adamantyl)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide, also known as APA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. APA belongs to the class of adamantane derivatives and has been shown to exhibit anti-inflammatory, analgesic, and neuroprotective properties.

Mechanism of Action

The mechanism of action of 2-(1-adamantyl)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide is not fully understood. However, studies have suggested that 2-(1-adamantyl)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide may act through multiple pathways. 2-(1-adamantyl)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β. 2-(1-adamantyl)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide has also been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes. Additionally, 2-(1-adamantyl)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide has been shown to activate the PPARγ pathway, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
2-(1-adamantyl)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide has been shown to have several biochemical and physiological effects. 2-(1-adamantyl)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β. 2-(1-adamantyl)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide has also been shown to increase the levels of anti-inflammatory cytokines such as IL-10. Additionally, 2-(1-adamantyl)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide has been shown to increase the levels of antioxidants such as glutathione. 2-(1-adamantyl)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide has also been shown to improve glucose and lipid metabolism in animal models of diabetes and obesity.

Advantages and Limitations for Lab Experiments

2-(1-adamantyl)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide has several advantages for lab experiments. 2-(1-adamantyl)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide is a small molecule that can easily penetrate cell membranes and reach intracellular targets. 2-(1-adamantyl)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide has also been shown to have low toxicity and can be administered orally or intraperitoneally. However, 2-(1-adamantyl)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide has some limitations for lab experiments. 2-(1-adamantyl)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide is a relatively new compound, and there is limited information available on its pharmacokinetics and pharmacodynamics. Additionally, 2-(1-adamantyl)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide may have off-target effects that need to be carefully studied.

Future Directions

There are several future directions for the study of 2-(1-adamantyl)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide. One area of research is the potential therapeutic applications of 2-(1-adamantyl)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide in neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Another area of research is the potential use of 2-(1-adamantyl)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide in the treatment of chronic pain and inflammation. Additionally, the pharmacokinetics and pharmacodynamics of 2-(1-adamantyl)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide need to be carefully studied to understand its optimal dosing and administration. Finally, the off-target effects of 2-(1-adamantyl)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide need to be carefully studied to understand its potential side effects.
Conclusion:
In conclusion, 2-(1-adamantyl)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide is a promising compound that has potential therapeutic applications in several areas. The synthesis of 2-(1-adamantyl)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide is a simple and efficient process that can be performed in a laboratory setting. 2-(1-adamantyl)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide has been shown to exhibit anti-inflammatory, analgesic, and neuroprotective properties. 2-(1-adamantyl)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide may act through multiple pathways, including the inhibition of pro-inflammatory cytokines and the activation of antioxidant and anti-inflammatory genes. 2-(1-adamantyl)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide has several advantages for lab experiments, including its small size and low toxicity. However, further studies are needed to understand its optimal dosing and administration and to study its off-target effects.

Synthesis Methods

2-(1-adamantyl)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide can be synthesized using a simple and efficient method. The synthesis begins with the reaction of 1-adamantylamine with ethyl 2-bromoacetate to obtain 2-(1-adamantyl)ethyl 2-bromoacetate. The second step involves the reaction of 2-(1-adamantyl)ethyl 2-bromoacetate with 1H-pyrazole-1-yl-ethanamine to obtain 2-(1-adamantyl)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide. The synthesis of 2-(1-adamantyl)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide is a two-step process that can be performed in a laboratory setting.

Scientific Research Applications

2-(1-adamantyl)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide has been extensively studied for its potential therapeutic applications. One of the major areas of research is the anti-inflammatory and analgesic properties of 2-(1-adamantyl)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide. Studies have shown that 2-(1-adamantyl)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide can reduce inflammation and pain in animal models of arthritis and neuropathic pain. 2-(1-adamantyl)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.

properties

IUPAC Name

2-(1-adamantyl)-N-(2-pyrazol-1-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O/c21-16(18-3-5-20-4-1-2-19-20)12-17-9-13-6-14(10-17)8-15(7-13)11-17/h1-2,4,13-15H,3,5-12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOMARYJISXOJPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC(=O)NCCN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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